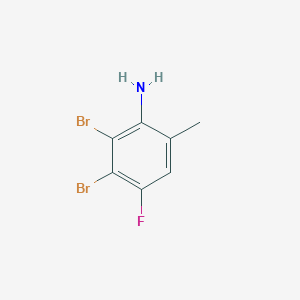![molecular formula C8H8Cl2N2OS B13848836 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One effective method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd(dppf)Cl2-catalyzed carbonylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic approaches, including the use of 2-nitrothiophenes as starting materials. These are reduced and further processed to form the target compound. The process may also involve the use of various reagents such as phosphorus trichloride and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Uniqueness
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride is unique due to its specific thienopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H8Cl2N2OS |
|---|---|
分子量 |
251.13 g/mol |
IUPAC名 |
2-(chloromethyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7ClN2OS.ClH/c1-4-2-5-7(12)10-6(3-9)11-8(5)13-4;/h2H,3H2,1H3,(H,10,11,12);1H |
InChIキー |
JKFATOCPYDCARO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


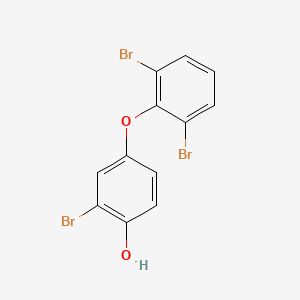

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
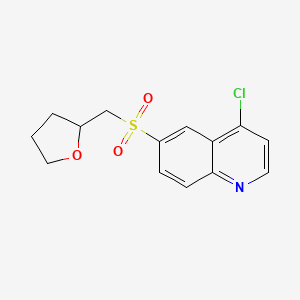

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
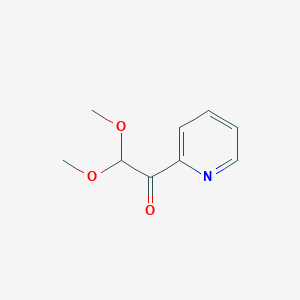
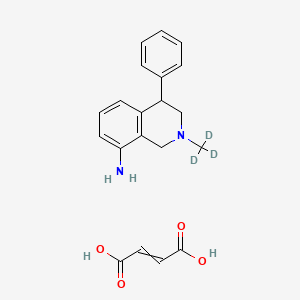
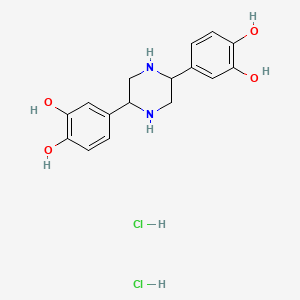
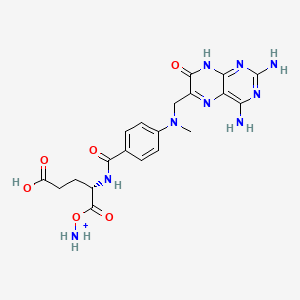
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
